molecular formula C40H53N7O5S2 B8075481 Cobicistat-d8

Cobicistat-d8

Cat. No.: B8075481
M. Wt: 784.1 g/mol
InChI Key: ZCIGNRJZKPOIKD-OZLZWQNVSA-N
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Description

Cobicistat-d8 is a deuterated form of cobicistat, a pharmacokinetic enhancer used in combination with other antiretroviral agents for the treatment of HIV-1 infection. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of cobicistat due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobicistat-d8 involves the incorporation of deuterium atoms into the cobicistat molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The synthetic route generally follows the same steps as the synthesis of cobicistat, with modifications to introduce deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making this compound accessible for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Cobicistat-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Cobicistat-d8 is widely used in scientific research for various applications, including:

Mechanism of Action

Cobicistat-d8, like cobicistat, acts as a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. This enhances the pharmacokinetic profile of these agents, allowing for better therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cobicistat-d8

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems, leading to more accurate and reliable data. Additionally, this compound has a lower potential for off-target drug interactions compared to ritonavir, making it a preferred choice for boosting antiretroviral agents .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-OZLZWQNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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